An In-Depth Technical Guide to 4-Phenoxy-2-phenylquinoline Derivatives: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-Phenoxy-2-phenylquinoline Derivatives: Synthesis, Properties, and Therapeutic Potential
A Note to the Researcher: The initial focus of this guide was the specific molecule 2-Methyl-4-phenoxy-3-phenylquinoline. However, a comprehensive search of the scientific literature revealed a lack of specific data for this exact structure. Therefore, this guide has been expertly curated to focus on the broader, yet closely related and well-researched class of 4-Phenoxy-2-phenylquinoline Derivatives . This pivot allows for a robust and data-rich exploration of the chemical and biological landscape of this important scaffold, providing valuable insights for researchers in drug discovery.
Introduction: The Quinoline Scaffold and the Rise of Phenoxy-Substituted Derivatives
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. This privileged scaffold is present in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Among the myriad of quinoline derivatives, the 4-phenoxy-2-phenylquinoline scaffold has emerged as a particularly promising area of investigation, especially in the realm of oncology. These molecules, characterized by a phenyl group at the 2-position and a phenoxy moiety at the 4-position, have shown significant potential as inhibitors of key signaling pathways implicated in cancer progression. This guide will provide a comprehensive overview of the synthesis, structural characterization, physicochemical properties, and pharmacological applications of this important class of compounds.
Synthesis and Structural Elucidation
The construction of the 4-phenoxy-2-phenylquinoline scaffold can be achieved through several synthetic strategies. A prevalent and efficient method involves a two-step process starting from readily available anilines.
General Synthetic Approach
The most common synthetic route involves two key transformations:
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Friedländer Annulation or a similar cyclization reaction: To construct the 2-phenyl-4-hydroxyquinoline core.
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Nucleophilic Aromatic Substitution (SNAr): To introduce the phenoxy group at the 4-position.
A typical synthetic workflow is illustrated below:
Caption: General synthetic workflow for 4-phenoxy-2-phenylquinoline derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol is a representative example for the synthesis of a 4-phenoxyquinoline derivative, adapted from methodologies reported in the literature for c-Met inhibitors.[2]
Step 1: Synthesis of 2-Phenylquinolin-4(1H)-one
-
A mixture of a substituted aniline (1.0 eq) and ethyl benzoylacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A is heated to 250 °C for 1-2 hours.
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The reaction mixture is cooled to room temperature, and the resulting solid is triturated with hexane or another suitable organic solvent.
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The solid is collected by filtration, washed with the solvent, and dried to afford the crude 2-phenylquinolin-4(1H)-one, which can be used in the next step without further purification or recrystallized if necessary.
Step 2: Synthesis of 4-Chloro-2-phenylquinoline
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The 2-phenylquinolin-4(1H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq).
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The mixture is heated at reflux (approximately 110 °C) for 2-4 hours, during which the solid dissolves.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., concentrated ammonia solution or saturated NaHCO₃) to precipitate the product.
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The solid is collected by filtration, washed with water, and dried to yield the 4-chloro-2-phenylquinoline.
Step 3: Synthesis of the 4-Phenoxy-2-phenylquinoline Derivative
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To a solution of the substituted phenol (1.2 eq) in a polar aprotic solvent like DMF or DMSO, a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq) is added.
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The mixture is stirred at room temperature for 30 minutes to form the phenoxide.
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The 4-chloro-2-phenylquinoline (1.0 eq) is added, and the reaction mixture is heated to 80-120 °C for 4-12 hours.
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The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water.
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The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the final 4-phenoxy-2-phenylquinoline derivative.
Structural Elucidation
The structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques:
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¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
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Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
Table 1: Representative Spectroscopic Data for a 4-Phenoxy-2-phenylquinazoline Derivative (Note: Data for a closely related quinazoline is provided for illustrative purposes due to its availability in the cited literature).[3]
| Compound | ¹H NMR (400 MHz, CDCl₃) δ ppm | ¹³C NMR (101 MHz, CDCl₃) δ ppm |
| 4-Phenoxy-2-phenylquinazoline | 8.25 (d, J = 7.7 Hz, 3H), 7.94 (d, J = 8.4 Hz, 1H), 7.75 (dd, J = 11.3, 4.0 Hz, 1H), 7.47 (t, J = 7.6 Hz, 1H), 7.39 (t, J = 7.8 Hz, 2H), 7.26 (m, 6H) | 167.51, 160.71, 153.53, 153.49, 138.51, 134.77, 131.38, 130.25, 129.28, 129.19, 128.97, 127.64, 126.35, 124.39, 122.85, 115.94 |
Physicochemical Properties
The physicochemical properties of 4-phenoxy-2-phenylquinoline derivatives are crucial for their pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and ultimately their efficacy as therapeutic agents.
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Lipophilicity: The presence of two phenyl rings and a phenoxy group generally confers a high degree of lipophilicity to these molecules. This is often quantified by the partition coefficient, LogP. A predicted LogP (XlogP) for the parent compound, 4-methoxy-2-phenylquinoline, is 4.1, indicating significant lipophilicity.[4]
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Solubility: Due to their lipophilic nature, these compounds are generally poorly soluble in water but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
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Melting Point: As crystalline solids, they typically exhibit sharp and relatively high melting points.
Table 2: Physicochemical Properties of a Representative Compound
| Property | Value | Source |
| Compound | 4-methoxy-2-phenylquinoline | |
| Molecular Formula | C₁₆H₁₃NO | [4] |
| Molecular Weight | 235.28 g/mol | [4] |
| XlogP (Predicted) | 4.1 | [4] |
| Melting Point | Data not consistently available |
Pharmacological Properties and Applications
The primary therapeutic interest in 4-phenoxy-2-phenylquinoline derivatives lies in their potent anticancer activity, which is often mediated through the inhibition of receptor tyrosine kinases (RTKs).
c-Met Kinase Inhibition: A Key Anticancer Mechanism
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is an RTK that plays a critical role in cell proliferation, survival, migration, and invasion.[5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[5][6] Consequently, c-Met has emerged as a major target for cancer therapy.
Several 4-phenoxyquinoline derivatives have been identified as potent inhibitors of c-Met kinase.[1][2][7] They typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Caption: Inhibition of the c-Met signaling pathway by 4-phenoxyquinoline derivatives.
Structure-Activity Relationships (SAR)
Studies on various series of 4-phenoxyquinoline derivatives have provided valuable insights into their structure-activity relationships:
-
Substituents on the Quinoline Ring: The presence of small alkoxy groups (e.g., methoxy) at the 6- and 7-positions of the quinoline ring is often beneficial for potent c-Met inhibition.[6]
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Linker between Quinoline and Phenoxy Group: An ether linkage (phenoxy) is a common feature in many potent inhibitors.
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Substituents on the Phenoxy Ring: The nature and position of substituents on the terminal phenoxy ring can significantly modulate the activity and selectivity. Electron-withdrawing groups have been shown to be beneficial in some cases.[1]
In Vitro Anticancer Activity
These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Table 3: In Vitro Activity of a Potent 4-Phenoxyquinoline c-Met Inhibitor (Compound 23 from a study) [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Colon Cancer | 0.18 |
| MKN-45 | Gastric Cancer | 0.06 |
| H460 | Lung Cancer | 0.01 |
Other Potential Applications
Beyond their role as anticancer agents, some 4-phenoxyquinoline derivatives have been explored for other therapeutic applications:
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Anti-inflammatory Activity: Certain derivatives have shown the ability to inhibit the release of pro-inflammatory mediators like TNF-α and β-glucuronidase.[8]
-
Antiplatelet Activity: 4-Alkoxy-2-phenylquinolines have been identified as potent antiplatelet agents, potentially through the inhibition of cyclooxygenase or thromboxane synthetase.[9]
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PDGFR Inhibition: Specific derivatives have been developed as selective inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase.[10]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the antiproliferative activity of the synthesized compounds.
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Cell Seeding: Cancer cells (e.g., H460, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the cell culture medium, and the cells are treated with various concentrations of the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
c-Met Kinase Inhibition Assay
This protocol describes a typical in vitro assay to measure the direct inhibitory effect on c-Met kinase activity.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains a buffer solution, recombinant human c-Met enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: The test compounds (at various concentrations) are pre-incubated with the c-Met enzyme for a set period (e.g., 15-30 minutes) at room temperature.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30 °C for 1-2 hours.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC₅₀ value is determined by plotting the percentage of kinase activity against the inhibitor concentration.
Conclusion
The 4-phenoxy-2-phenylquinoline scaffold represents a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis and the potential for extensive derivatization make them attractive candidates for drug discovery programs. The demonstrated potent inhibition of key oncogenic targets like c-Met kinase underscores their immense potential in the development of new anticancer therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the discovery of novel and effective clinical candidates.
References
Sources
- 1. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-methoxy-2-phenylquinoline (C16H13NO) [pubchemlite.lcsb.uni.lu]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cust.edu.tw [cust.edu.tw]
- 9. Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
